molecular formula CoMoO4 B1173358 Basic Blue  57 CAS No. 12221-31-7

Basic Blue 57

Cat. No.: B1173358
CAS No.: 12221-31-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is widely used in textile dyeing and printing due to its excellent color fastness and high dyeing efficiency . This compound plays a crucial role in the textile industry, providing vibrant and long-lasting colors to fabrics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Basic Blue 57 can be synthesized through a series of chemical reactions involving aromatic amines and other organic compounds. The synthesis typically involves the following steps:

    Condensation Reaction: Aromatic amines are condensed with aldehydes or ketones to form intermediate compounds.

    Cyclization: The intermediate compounds undergo cyclization to form the core structure of Basic Blue 57.

    Oxidation: The core structure is then oxidized to achieve the final blue color.

Industrial Production Methods: In industrial settings, the production of Basic Blue 57 involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Basic Blue 57 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.

    Reduction: Reduction reactions can lead to the formation of colorless or differently colored compounds.

    Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of derivatives with different properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, zinc dust.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of Basic Blue 57, which may have different shades of blue or other colors depending on the specific reaction conditions .

Scientific Research Applications

Basic Blue 57 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Basic Blue 57 involves its interaction with various molecular targets. In biological systems, it binds to specific cellular components, leading to changes in their color properties. The dye can penetrate cell membranes and bind to nucleic acids, proteins, and other cellular structures, making it useful for staining and visualization purposes .

Comparison with Similar Compounds

Basic Blue 57 can be compared with other similar compounds, such as:

    Methylene Blue: Another widely used dye with similar applications in biology and medicine.

    Basic Blue 9: Known for its use in histology and cytology.

    Cationic Blue 41: Used in textile dyeing with similar color properties.

Uniqueness: Basic Blue 57 is unique due to its high dyeing efficiency and excellent color fastness, making it particularly valuable in the textile industry. Its ability to produce vibrant and long-lasting colors sets it apart from other dyes .

Conclusion

Basic Blue 57 is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and high efficiency make it a valuable dye for a wide range of purposes.

Properties

CAS No.

12221-31-7

Molecular Formula

CoMoO4

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.